4-Chloro-5-iodo-6-methylpyrimidin-2-amine
Overview
Description
4-Chloro-5-iodo-6-methylpyrimidin-2-amine: is a halogenated heterocyclic compound with the molecular formula C5H5ClIN3 and a molecular weight of 269.47 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine typically involves the halogenation of a pyrimidine precursor. One common method includes the iodination of 4-chloro-6-methylpyrimidin-2-amine using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-6-methylpyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-5-iodo-6-methylpyrimidin-2-amine .
Scientific Research Applications
4-Chloro-5-iodo-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms (chlorine and iodine) play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-iodo-pyridin-2-ylamine
- 4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine
- 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
- 2-amino-6-chloro-5-iodo-4-pyrimidinol
Uniqueness
4-Chloro-5-iodo-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and potential bioactivity .
Biological Activity
4-Chloro-5-iodo-6-methylpyrimidin-2-amine is a heterocyclic organic compound characterized by its unique structural features, including a pyrimidine ring with chlorine and iodine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate for synthesizing various pharmaceutical agents.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of:
- Pyrimidine Ring : A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
- Substituents : Chlorine at position 4, iodine at position 5, and a methyl group at position 6.
These substituents significantly influence the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of medicinal chemistry. Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. Notably, it has been investigated for its antiviral and anticancer properties.
While specific mechanisms of action are not fully elucidated, the presence of halogen atoms (chlorine and iodine) is believed to enhance the compound's electrophilic character, facilitating interactions with biological targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : It may act as a modulator for certain receptors, affecting signaling pathways.
Antiviral and Anticancer Studies
Several studies have highlighted the potential of this compound in developing antiviral and anticancer agents. For instance:
- Antiviral Applications : The compound has been used as a building block for synthesizing antiviral agents that target viral replication mechanisms.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, indicating potential as an anticancer drug candidate.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Chloro-5-iodopyrimidine | Lacks methyl group; contains chlorine and iodine | Different reactivity due to absence of methyl group |
4-Chloro-6-methylpyrimidine | Contains only chlorine at position 4 | No iodine substitution affects reactivity |
5-Iodo-6-methylpyrimidine | Contains iodine but lacks chlorine | Different electronic properties due to halogen placement |
The combination of both chlorine and iodine along with a methyl group provides distinct reactivity patterns compared to its analogs, making it valuable in drug design.
Case Studies
- Synthesis and Evaluation of Antimicrobial Agents : A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting its utility in overcoming antibiotic resistance .
- In Silico Molecular Docking Studies : Molecular docking studies have indicated that this compound can effectively bind to active sites of various enzymes, providing insights into its potential as a lead compound for drug development .
Properties
IUPAC Name |
4-chloro-5-iodo-6-methylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClIN3/c1-2-3(7)4(6)10-5(8)9-2/h1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHZBTLBILVJOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469956 | |
Record name | 4-chloro-5-iodo-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897030-99-8 | |
Record name | 4-chloro-5-iodo-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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